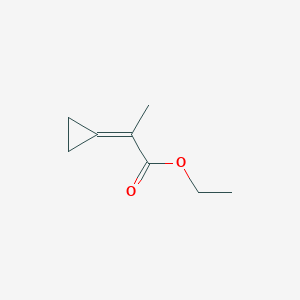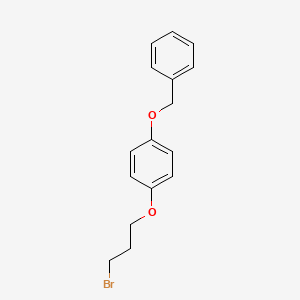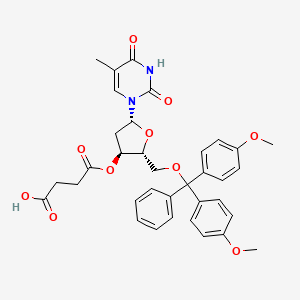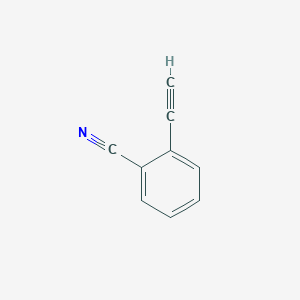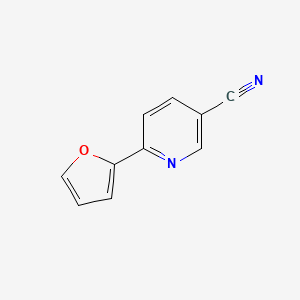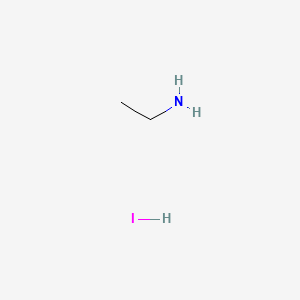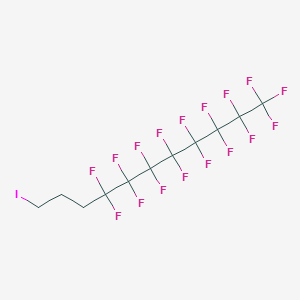
3-(Perfluorooctyl)propyl iodide
描述
3-(Perfluorooctyl)propyl iodide, also known as 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-11-iodoundecane, is a perfluoroalkyl iodide compound. It is characterized by the presence of a perfluorooctyl group attached to a propyl chain, which is further bonded to an iodine atom. This compound is known for its high thermal and chemical stability due to the strong carbon-fluorine bonds. It is used as a building block in the synthesis of various fluorinated compounds and has applications in different fields such as chemistry, biology, and industry .
作用机制
Target of Action
3-(Perfluorooctyl)propyl iodide is a perfluoroalkyl-containing building block It is used in the preparation of fluoroalkylalkylthiols via zemplen deacylation .
Mode of Action
The mode of action of this compound involves its use as a building block in the preparation of fluoroalkylalkylthiols . This process is facilitated through Zemplen deacylation . It is also used in the automated fluorous-assisted solution-phase oligosaccharide synthesis via activation of thioglycoside donors .
Biochemical Pathways
It is known to be involved in the synthesis of fluoroalkylalkylthiols and oligosaccharides , which suggests that it may influence related biochemical pathways.
Result of Action
Its role in the synthesis of fluoroalkylalkylthiols and oligosaccharides suggests that it may have significant effects at the molecular level .
生化分析
Biochemical Properties
3-(Perfluorooctyl)propyl iodide plays a significant role in biochemical reactions, particularly in the synthesis of fluoroalkylalkylthiols and oligosaccharides . It interacts with various enzymes and proteins, including thioglycoside donors, through activation mechanisms. The compound’s perfluoroalkyl chain enhances its binding affinity to hydrophobic sites on biomolecules, facilitating specific biochemical interactions .
Cellular Effects
The effects of this compound on cellular processes are profound. In human adrenocortical carcinoma cells (H295R), it has been shown to stimulate steroidogenesis via the cyclic adenosine monophosphate (cAMP) signaling pathway . This stimulation leads to increased production of aldosterone, cortisol, and 17β-estradiol, while decreasing testosterone levels . The compound also upregulates the expression of genes involved in steroid hormone synthesis, indicating its significant impact on gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with adenylate cyclase, leading to increased cAMP levels . This activation of the cAMP signaling pathway results in the upregulation of steroidogenic genes and subsequent hormone production . The compound’s unique structure, particularly the terminal -CF2I group, is critical for its interaction with adenylate cyclase and the subsequent biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, with a melting point of 32-36°C . Long-term exposure studies have shown that it can lead to sustained upregulation of steroidogenic genes and prolonged hormone production .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it stimulates steroidogenesis without significant adverse effects . At higher doses, it may lead to toxic effects, including disruption of normal hormonal balance and potential endocrine system disturbances . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to steroid hormone synthesis . It interacts with enzymes such as adenylate cyclase, which catalyzes the conversion of ATP to cAMP, a crucial step in the cAMP signaling pathway . This interaction leads to the upregulation of steroidogenic genes and increased hormone production . The compound’s impact on metabolic flux and metabolite levels is significant, particularly in the context of steroidogenesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . Its perfluoroalkyl chain facilitates its accumulation in hydrophobic regions, enhancing its localization to specific cellular compartments . This targeted distribution is crucial for its biochemical effects and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is influenced by its hydrophobic nature and specific targeting signals . It predominantly localizes to hydrophobic regions within cells, such as lipid membranes and intracellular organelles . This localization is essential for its activity and function, as it allows the compound to interact with key biomolecules involved in steroidogenesis and other biochemical processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Perfluorooctyl)propyl iodide typically involves the reaction of perfluorooctyl iodide with a propyl halide under specific conditions. One common method is the nucleophilic substitution reaction where perfluorooctyl iodide reacts with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures (around 60°C) for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as distillation or chromatography to isolate the desired compound .
化学反应分析
Types of Reactions
3-(Perfluorooctyl)propyl iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type for this compound, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include bases such as potassium carbonate or sodium hydroxide. The reaction is typically carried out in polar aprotic solvents like acetone or dimethyl sulfoxide at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions
Major Products
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with thiols can produce fluoroalkylalkylthiols, while oxidation can yield corresponding alcohols or carboxylic acids .
科学研究应用
3-(Perfluorooctyl)propyl iodide has several applications in scientific research:
相似化合物的比较
Similar Compounds
Perfluorooctyl bromide: Similar in structure but with a bromine atom instead of iodine.
Perfluorooctyl chloride: Another similar compound with a chlorine atom.
Uniqueness
3-(Perfluorooctyl)propyl iodide is unique due to its high reactivity in nucleophilic substitution reactions, which is attributed to the presence of the iodine atom. This makes it more versatile compared to its bromide and chloride counterparts, allowing for a wider range of chemical transformations .
属性
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-11-iodoundecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F17I/c12-4(13,2-1-3-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUBYTAXJHIPJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F17I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457135 | |
| Record name | 3-(Perfluorooctyl)propyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200112-75-0 | |
| Record name | 3-(Perfluorooctyl)propyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Undecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-11-iodo-;Undecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-11-iodo- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


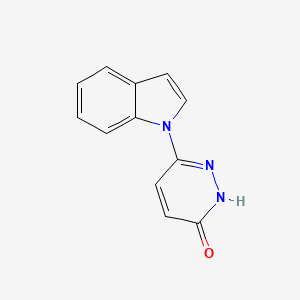
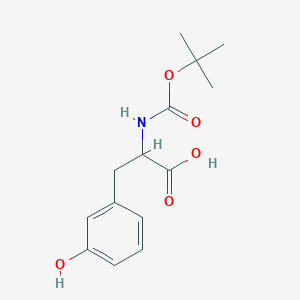

-isoquinoline-2-carbaldehyde](/img/structure/B1338374.png)
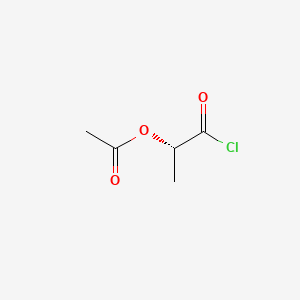
![[2,2'-Bipyridine]-6-carbonitrile](/img/structure/B1338378.png)
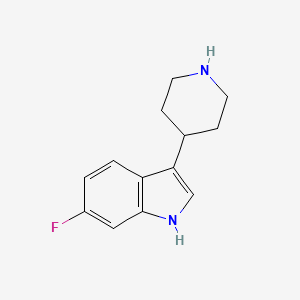
![3-Iodobenzo[b]thiophene](/img/structure/B1338381.png)
